2-(1,2-benzoxazol-3-yl)acétohydrazide

Vue d'ensemble

Description

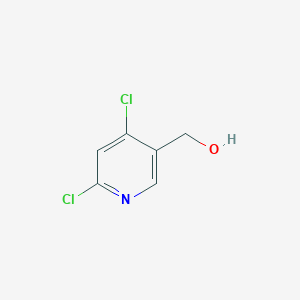

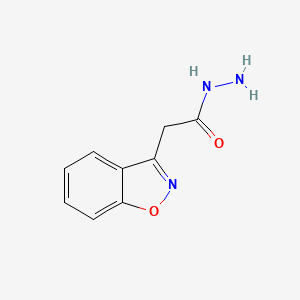

2-(1,2-Benzoxazol-3-yl)acetohydrazide is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1,2-Benzoxazol-3-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2-Benzoxazol-3-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Les dérivés de benzoxazole, y compris la 2-(1,2-benzoxazol-3-yl)acétohydrazide, ont été étudiés pour leur activité antibactérienne potentielle . Ces composés ont été testés contre diverses souches bactériennes, notamment les bactéries Gram-positives : Bacillus subtilis, et quatre bactéries Gram-négatives : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi .

Activité antifongique

En plus de leurs propriétés antibactériennes, les dérivés de benzoxazole ont également montré une activité antifongique . Par exemple, le composé 19 (qui est un dérivé de benzoxazole) s’est avéré puissant contre Aspergillus niger, et le composé 1 a été efficace contre Candida albicans .

Activité anticancéreuse

Les dérivés de benzoxazole ont été étudiés pour leur activité anticancéreuse potentielle . L’activité anticancéreuse in vitro a été déterminée à l’aide de la lignée cellulaire cancéreuse du carcinome colorectal humain (HCT116) . Certains composés ont montré une activité anticancéreuse prometteuse par rapport au médicament standard 5-fluorouracile .

Activité anti-inflammatoire

Les dérivés de benzoxazole ont été associés à une activité anti-inflammatoire . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires .

Activité antimycobactérienne

Les dérivés de benzoxazole ont montré une activité antimycobactérienne . Cela suggère des applications potentielles dans le traitement des maladies causées par les mycobactéries, comme la tuberculose .

Activité antihistaminique

Les dérivés de benzoxazole ont été associés à une activité antihistaminique . Cela suggère des applications potentielles dans le traitement des réactions allergiques .

Activité antiparkinsonienne

Les dérivés de benzoxazole ont montré un potentiel dans le traitement de la maladie de Parkinson . Cela suggère qu’ils pourraient être utilisés dans le développement de nouveaux médicaments pour ce trouble neurodégénératif .

Inhibition du virus de l’hépatite C

Les dérivés de benzoxazole ont été associés à l’inhibition du virus de l’hépatite C . Cela suggère des applications potentielles dans la thérapie antivirale .

Mécanisme D'action

Mode of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities .

Analyse Biochimique

Biochemical Properties

2-(1,2-Benzoxazol-3-yl)acetohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may inhibit certain hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . Additionally, 2-(1,2-Benzoxazol-3-yl)acetohydrazide can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 2-(1,2-Benzoxazol-3-yl)acetohydrazide on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and function . Furthermore, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, 2-(1,2-Benzoxazol-3-yl)acetohydrazide exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes or receptors, thereby modulating their activity . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 2-(1,2-Benzoxazol-3-yl)acetohydrazide can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes. These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(1,2-Benzoxazol-3-yl)acetohydrazide in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to 2-(1,2-Benzoxazol-3-yl)acetohydrazide may result in immediate changes in enzyme activity or gene expression, while long-term exposure could lead to more profound alterations in cellular metabolism and function. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 2-(1,2-Benzoxazol-3-yl)acetohydrazide in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage effects are critical for determining the therapeutic potential and safety profile of 2-(1,2-Benzoxazol-3-yl)acetohydrazide in preclinical studies.

Metabolic Pathways

2-(1,2-Benzoxazol-3-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on overall metabolism. Additionally, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may influence the levels of specific metabolites, thereby affecting cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of 2-(1,2-Benzoxazol-3-yl)acetohydrazide within cells and tissues are crucial for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cell, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may distribute to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Understanding the transport and distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(1,2-Benzoxazol-3-yl)acetohydrazide is a key factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, 2-(1,2-Benzoxazol-3-yl)acetohydrazide may accumulate in the mitochondria, affecting cellular energy production and metabolism. These subcellular localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUBJBUOPNSVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376937 | |

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-70-0 | |

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.